Tacrine

Alzheimer's disease Cholinesterase inhibition Enzyme selectivity

Sourcing Tacrine is a strategic choice for laboratories requiring a dual AChE/BuChE inhibitor with balanced potency (IC50: 125 nM / 7.2 nM) and a uniquely low 0.06 selectivity ratio. It is the irreplaceable benchmark reference standard for developers of multi-target-directed ligands against Alzheimer's disease. Tacrine's well-characterized hepatotoxicity profile—with a 49% ALT elevation incidence and 25% >3x ULN—makes it the indispensable positive control for validating in vitro and in vivo Drug-Induced Liver Injury (DILI) assays. As a CYP1A2 probe substrate with a short 1.3 h half-life, it is critical for DMPK and drug-drug interaction studies. Secure your supply of this fundamental tool compound from authenticated vendors. Request a quote today.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 321-64-2
Cat. No. B349632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrine
CAS321-64-2
Synonyms1,2,3,4-Tetrahydro-9-acridinamine
1,2,3,4-Tetrahydroaminoacridine
9-Amino-1,2,3,4-Tetrahydroacridine
Cognex
Romotal
Tacrine
Tacrine Hydrochloride
Tenakrin
Tetrahydroaminoacridine
THA
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)N
InChIInChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15)
InChIKeyYLJREFDVOIBQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid
Solubility1.36e-01 g/L

Tacrine (CAS 321-64-2) Baseline Pharmacological Profile and Comparative Context


Tacrine (9-amino-1,2,3,4-tetrahydroacridine) is a first-generation, centrally-acting, reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor [1]. It was the first FDA-approved treatment for Alzheimer's disease (AD) in 1993 and served as the prototypical cholinesterase inhibitor in this therapeutic class [2]. However, tacrine was withdrawn from clinical use in 2013 primarily due to its significant hepatotoxicity risk and the availability of safer, second-generation AChE inhibitors (donepezil, rivastigmine, galantamine) [3]. Despite its clinical obsolescence, tacrine remains a crucial research tool and reference compound for cholinesterase inhibitor studies and for the development of multi-target-directed ligands for neurodegenerative diseases [1].

Why Tacrine Cannot Be Simply Substituted with Other Cholinesterase Inhibitors


The class of cholinesterase inhibitors is far from homogeneous. Tacrine, donepezil, rivastigmine, and galantamine possess fundamentally distinct pharmacological profiles—including mechanism of enzyme inhibition (reversible vs. pseudo-irreversible), selectivity for AChE versus BuChE, brain penetration mechanisms, and metabolic pathways—which preclude simple substitution [1]. Crucially, these differences translate into divergent safety, tolerability, and, in some cases, efficacy outcomes, as evidenced by tacrine's unique hepatotoxicity profile [2]. For research applications, selecting tacrine over a newer analog is not a matter of preference but of scientific necessity, depending on the specific biochemical or behavioral question being investigated. The quantitative evidence below details the exact parameters where tacrine is irreplaceable.

Quantitative Evidence for Tacrine Differentiation versus Donepezil, Rivastigmine, and Galantamine


Tacrine Exhibits a Unique, Balanced AChE and BuChE Inhibition Profile Compared to Highly Selective Second-Generation Inhibitors

Tacrine is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a property that distinguishes it from the more selective second-generation inhibitors. In a comparative study of human brain cortex, tacrine inhibited AChE with an IC50 of 125 nM and BuChE with an IC50 of 7.2 nM, resulting in a BuChE/AChE selectivity ratio of 0.06 [1]. This contrasts sharply with donepezil (BuChE/AChE selectivity ratio of 30) and galantamine (ratio of 4.8), which are highly selective for AChE [1]. Tacrine's potent inhibition of BuChE may offer a distinct pharmacological advantage, as BuChE activity increases in advanced Alzheimer's disease and may compensate for declining AChE [2].

Alzheimer's disease Cholinesterase inhibition Enzyme selectivity Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE)

Tacrine Equipotently Inhibits G1 and G4 Molecular Forms of AChE, Unlike Rivastigmine

Acetylcholinesterase exists in different molecular forms, primarily the monomeric G1 and tetrameric G4 forms, which are differentially expressed and regulated in the brain. Tacrine and its analogs (bis-tacrine, TAK-147), along with galantamine and metrifonate, inhibited both the G1 and G4 AChE forms equally well in assays using normal and Alzheimer's disease brain tissue [1]. In contrast, rivastigmine displayed a preferential inhibition for the G1 form of AChE [1].

Alzheimer's disease AChE molecular forms G1 monomer G4 tetramer Enzyme inhibition

Tacrine Is the Only Cholinesterase Inhibitor with a Documented, Quantifiable High Risk of Hepatotoxicity

Tacrine's clinical use was severely limited and ultimately discontinued due to a unique, well-characterized hepatotoxicity profile not seen with other approved cholinesterase inhibitors. In a large clinical trial analysis of 2,446 patients, 49% of tacrine-treated patients developed elevated serum alanine aminotransferase (ALT) levels [1]. Specifically, 25% of patients experienced ALT elevations greater than 3 times the upper limit of normal (ULN), 6% had elevations above 10 times ULN, and 2% had elevations above 20 times ULN [1][2]. In stark contrast, donepezil, rivastigmine, and galantamine are not associated with clinically significant hepatotoxicity and do not require routine liver enzyme monitoring [3].

Hepatotoxicity Drug safety Alanine aminotransferase (ALT) Adverse drug reactions Toxicity model

Tacrine Utilizes a Distinct Blood-Brain Barrier (BBB) Transport Mechanism: Choline Transporter vs. Competitive/Noncompetitive Inhibition of ALCAR

The mechanism by which AChE inhibitors cross the blood-brain barrier (BBB) differs significantly. Tacrine and donepezil have been shown to utilize the choline transport system for BBB penetration [1]. In contrast, a study on the inhibition of acetyl-L-carnitine (ALCAR) transport across the BBB revealed a further distinction: donepezil and galantamine inhibited [3H]ALCAR uptake competitively, while tacrine and rivastigmine exhibited noncompetitive inhibition [2]. The IC50 for inhibiting [3H]ALCAR uptake by TR-BBB cells was 74.0 μM for tacrine, compared to 45.3 μM for donepezil, 459 μM for galantamine, and 800 μM for rivastigmine [2].

Blood-brain barrier (BBB) Drug transport Choline transporter Pharmacokinetics Central nervous system (CNS)

Tacrine Displays Lower Estimated Clinical Efficacy (Higher ED50) Compared to Donepezil, Galantamine, and Rivastigmine in Mild-to-Moderate Alzheimer's Disease

A comprehensive model-based meta-analysis of 31 clinical trials (11,816 patients) for mild-to-moderate Alzheimer's disease quantitatively characterized the dose-response relationships of cholinesterase inhibitors [1]. The analysis revealed that tacrine has a significantly lower clinical potency compared to second-generation agents. The estimated ED50—the dose required to achieve 50% of the maximum drug effect (Emax) on the ADAS-Cog scale—was 280 mg for tacrine [1]. This is substantially higher than the ED50 for donepezil (6.6 mg), rivastigmine (11 mg), and galantamine (17 mg) [1]. The study concluded that tacrine and memantine have lower efficacy in this patient population [1].

Alzheimer's disease Clinical efficacy ADAS-Cog Dose-response ED50

Tacrine's Pharmacokinetic Profile Is Marked by Low Bioavailability, Short Half-Life, and CYP1A2 Metabolism, Distinct from Second-Generation AChE Inhibitors

Tacrine possesses a unique pharmacokinetic (PK) profile that differs markedly from its successors. It has low oral bioavailability (17-37%), a very short elimination half-life (T1/2 = 1.3 hours), and is primarily metabolized by the cytochrome P450 enzyme CYP1A2 [1][2]. In contrast, donepezil has high bioavailability (100%) and a long half-life (50-80 hours), galantamine also has high bioavailability (100%) and a moderate half-life (7-8 hours), and rivastigmine has a short half-life (0.6-2 hours) but is metabolized via carbamoylation rather than CYP enzymes [1].

Pharmacokinetics Bioavailability Half-life Cytochrome P450 CYP1A2

Tacrine Procurement Scenarios: Evidence-Based Research and Industrial Applications


Reference Standard for Dual AChE/BuChE Inhibition in Drug Discovery

For medicinal chemistry and drug discovery programs developing novel multi-target-directed ligands for Alzheimer's disease, tacrine is the essential reference standard for dual AChE/BuChE inhibition. Its balanced IC50 values (AChE 125 nM, BuChE 7.2 nM) and low selectivity ratio (0.06) provide a benchmark for evaluating new chemical entities designed to inhibit both enzymes [1]. This is critical for screening campaigns aimed at identifying compounds with a similar or improved dual-inhibition profile.

Positive Control and Model Compound in Hepatotoxicity and DILI Research

Tacrine's well-documented and quantifiable hepatotoxicity—with a 49% incidence of ALT elevation and 25% incidence of elevations >3x ULN in a large patient cohort [2]—makes it an indispensable positive control in in vitro and in vivo studies of drug-induced liver injury (DILI). It serves as a model compound for validating hepatotoxicity screening assays, investigating the mechanisms of idiosyncratic liver injury, and testing the hepatoprotective effects of novel agents.

Tool Compound for Investigating BBB Transport via the Choline Transporter

Researchers studying the molecular mechanisms of drug transport across the blood-brain barrier (BBB) should consider tacrine as a key tool compound. Its established use of the choline transport system for BBB penetration [3] and its noncompetitive inhibition of ALCAR uptake (IC50 = 74.0 μM) [4] differentiate it from other AChE inhibitors. This makes it ideal for studying the choline transporter's role in CNS drug delivery and for validating in vitro BBB models.

Comparator for CYP1A2-Mediated Drug-Drug Interaction Studies

In preclinical pharmacokinetics and drug metabolism research, tacrine is uniquely suited as a comparator or probe substrate for CYP1A2. Its primary metabolism by this isoform [5] and its short half-life (1.3 h) [1] allow for the design of experiments to assess CYP1A2 activity, investigate potential drug-drug interactions involving this pathway, and evaluate the impact of CYP1A2 genetic polymorphisms on drug clearance and response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.